![molecular formula C19H28N6O2 B5579343 1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)
1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include etherification, hydrazonation, cyclization, and reduction. For instance, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole was synthesized with an overall yield of 39%, showcasing the complexity and intricacies of synthesizing such molecules (Q. Zhang et al., 2019).
Molecular Structure Analysis
The molecular structures of related compounds are analyzed using advanced techniques like DFT calculations. These analyses provide insights into the stability and geometrical preferences of the molecules. For example, the analysis of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate revealed a higher stability of the hydrazone tautomers, highlighting the importance of structural analysis in understanding the properties of such compounds (Q. Zhang et al., 2019).
Chemical Reactions and Properties
The synthesis of related compounds demonstrates their potential for chemical reactions. For example, the preparation of derivatives of 2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine revealed their capacity for functionalization and the preliminary results showed antipsychotic activity, indicating the chemical versatility and potential applications of these compounds (W. Malinka).
Physical Properties Analysis
The crystal and molecular structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, reveal their crystalline nature and physical characteristics. These analyses provide crucial data on the compounds' physical properties, essential for understanding their behavior in different conditions (Z. Karczmarzyk & W. Malinka, 2004).
Chemical Properties Analysis
The chemical properties of such compounds can be inferred from their synthesis and structural analyses. Their reactivity and potential applications in areas such as antimicrobial activities are of significant interest. For example, new derivatives containing piperidine or pyrrolidine ring synthesized showed strong antimicrobial activity, which is crucial for developing new pharmaceuticals and materials (K. Krolenko et al., 2016).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Human Health Impacts
One study details the metabolic pathways of L-735,524, a compound with structural features reminiscent of the query compound, highlighting the importance of understanding metabolic degradation and its implications for drug efficacy and safety (Balani et al., 1995). Metabolite identification plays a crucial role in drug development by ensuring that potential toxicology and efficacy issues are addressed early.
Drug-Drug Interactions and Toxicity
Another study investigates the interaction between kava and alprazolam, leading to severe adverse effects (Almeida & Grimsley, 1996). This research underscores the importance of evaluating drug-drug interactions, a critical consideration for any new chemical entity entering the pharmaceutical market.
Applications in Disease Treatment
The discovery of novel compounds like MT-45, though primarily associated with adverse effects, highlights the continuous search for new therapeutic agents (Helander et al., 2014). Such studies contribute to the broader field of medicinal chemistry by identifying new scaffolds for drug development, potentially leading to breakthroughs in treating various diseases.
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-oxazol-5-yl)-[4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-13-17(27-14(2)20-13)19(26)25-10-6-15(7-11-25)18-22-21-16(23(18)3)12-24-8-4-5-9-24/h15H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYUQWLQLQBAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.